Cas no 2375247-57-5 (Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-)

Technical Introduction: (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol is a chiral bicyclic compound featuring a rigid norbornane scaffold with stereochemically defined functional groups. The presence of both amino and hydroxyl moieties at specific positions enhances its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its stereochemical purity (1S,2R,4S,5S) ensures precise reactivity in stereoselective transformations, while the bicyclic structure confers stability and conformational constraint. This compound is particularly valuable for constructing complex molecular architectures in medicinal chemistry, such as chiral ligands or bioactive analogs. Rigorous quality control guarantees high chemical and enantiomeric purity, making it suitable for research requiring exacting stereochemical standards.
Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- structure
2375247-57-5 structure
Product name:Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-
CAS No:2375247-57-5
MF:C8H15NO
Molecular Weight:141.210802316666
CID:5859844
PubChem ID:145874487

Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-
    • rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
    • EN300-7444643
    • 2375247-57-5
    • (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol
    • インチ: 1S/C8H15NO/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,10H,2-4,9H2,1H3/t5-,6-,7-,8+/m0/s1
    • InChIKey: CIUCQECMXMHDRU-DKXJUACHSA-N
    • SMILES: [C@]12([H])C[C@]([H])([C@@H](N)C1)C[C@@]2(C)O

計算された属性

  • 精确分子量: 141.115364102g/mol
  • 同位素质量: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 0.1

じっけんとくせい

  • 密度みつど: 1.101±0.06 g/cm3(Predicted)
  • Boiling Point: 225.2±33.0 °C(Predicted)
  • 酸度系数(pKa): 15.18±0.40(Predicted)

Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7444643-5.0g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
5.0g
$3065.0 2025-03-11
Enamine
EN300-7444643-0.1g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
0.1g
$930.0 2025-03-11
Enamine
EN300-7444643-1.0g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
1.0g
$1057.0 2025-03-11
Enamine
EN300-7444643-0.5g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
0.5g
$1014.0 2025-03-11
Enamine
EN300-7444643-0.05g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
0.05g
$888.0 2025-03-11
Enamine
EN300-7444643-0.25g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
0.25g
$972.0 2025-03-11
Enamine
EN300-7444643-10.0g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
10.0g
$4545.0 2025-03-11
Enamine
EN300-7444643-2.5g
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
2375247-57-5 95.0%
2.5g
$2071.0 2025-03-11

Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- 関連文献

Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-に関する追加情報

Chemical Profile of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- (CAS No: 2375247-57-5)

Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-, identified by its CAS number 2375247-57-5, is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group and a hydroxyl group within its molecular framework. The specific stereochemistry defined by the configuration at the (1S,2R,4S,5S) positions adds an additional layer of complexity and interest, as stereochemical variations can profoundly influence the biological activity and pharmacokinetic properties of molecules.

The bicyclic core of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- is derived from a fused three-membered ring system connected to a five-membered ring. This structural motif is not uncommon in natural products and pharmacologically active compounds due to its ability to mimic certain biological scaffolds and facilitate optimal interactions with biological targets. The presence of the amino group at the 5-position and the hydroxyl group at the 2-position introduces potential sites for hydrogen bonding and other forms of molecular recognition, which are critical for drug-receptor interactions.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications, as enantiomers often exhibit distinct pharmacological profiles. The stereochemical purity of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- makes it a valuable intermediate in the synthesis of enantiomerically pure drugs or chiral catalysts. The precise configuration at the (1S,2R,4S,5S) positions ensures that any derivatives synthesized from this compound will retain this specific stereochemical information, which can be crucial for achieving desired biological effects.

The compound’s utility extends beyond mere structural complexity; it also presents opportunities for exploration in synthetic chemistry. The bicyclic system provides a rigid framework that can be modified through various chemical reactions to introduce additional functional groups or alter existing ones. For instance, the hydroxyl group at the 2-position can undergo etherification or esterification reactions to enhance solubility or stability under different conditions. Similarly, the amino group at the 5-position can be incorporated into amide or urea linkages to improve binding affinity to biological targets.

Recent studies have highlighted the importance of amino alcohols in drug discovery due to their versatile biological activities. Compounds containing this motif have been reported to exhibit properties such as enzyme inhibition, receptor modulation, and anti-inflammatory effects. The specific arrangement of functional groups in Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- may contribute to its potential as a lead compound or intermediate in the development of novel therapeutic agents.

The synthesis of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- involves multi-step organic transformations that require careful control over reaction conditions and stereochemistry. Advanced synthetic methodologies such as asymmetric hydrogenation or chiral auxiliaries may be employed to achieve the desired stereochemical outcome at each stereocenter. The challenge lies in maintaining high yields and enantiomeric purity throughout the synthetic sequence.

Given its structural complexity and potential biological relevance, Bicyclo[2.2.1]heptan-2-ol, (1S, (1)``)``(``)``)``(``)``(``)``( ``amino-) ``( ``methyl-) `` , *has become a subject of interest for researchers exploring new chemical entities for drug development . Further investigations into its pharmacological properties are warranted to uncover its therapeutic potential .

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